molecular formula C20H22O6 B8799368 Isobutylshikonin

Isobutylshikonin

Cat. No.: B8799368
M. Wt: 358.4 g/mol
InChI Key: BVRYLTBIGIAADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutylshikonin is a naturally occurring naphthoquinone derivative found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon. It is known for its vibrant red pigment and has been traditionally used in various medicinal and cosmetic applications. The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutylshikonin can be synthesized through various chemical routes. One common method involves the extraction of shikonin derivatives from the roots of Lithospermum erythrorhizon, followed by purification processes. The thermal degradation reactions are carried out at pH 3.0 in a 50 mM glycine buffer with 50% ethanol/water solution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant roots, followed by chromatographic separation and purification. The use of high-performance liquid chromatography (HPLC) is common for the quantitative determination of shikonin derivatives in traditional Chinese medicine ointments .

Chemical Reactions Analysis

Types of Reactions

Isobutylshikonin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activities of the parent compound .

Scientific Research Applications

Isobutylshikonin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isobutylshikonin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and inducing apoptosis in cancer cells. The compound targets specific enzymes and receptors involved in these processes, leading to its diverse biological activities .

Comparison with Similar Compounds

Isobutylshikonin is part of a family of shikonin derivatives, including:

  • Shikonin
  • Acetylshikonin
  • Deoxyshikonin
  • Beta-hydroxyisovalerylshikonin

Compared to these compounds, this compound exhibits unique properties such as moderate inhibition of DPPH radicals and significant antioxidant activities . Its stability and bioactivity make it a valuable compound for various applications.

Biological Activity

Isobutylshikonin (IBS) is a naphthoquinone derivative isolated from the roots of Lithospermum erythrorhizon, a plant known for its traditional medicinal uses. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects through several mechanisms:

  • Oxidative Stress Modulation : IBS has been shown to influence reactive oxygen species (ROS) levels, which play a crucial role in cellular signaling and apoptosis.
  • Inhibition of Inflammatory Pathways : The compound inhibits key inflammatory mediators, contributing to its anti-inflammatory effects.
  • Induction of Apoptosis : IBS promotes programmed cell death in cancer cells by targeting specific pathways, such as the survivin signaling pathway, which is often overexpressed in tumors .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Research indicates that IBS can inhibit the growth of various cancer cell lines, including non-small-cell lung cancer (NSCLC) cells. A study demonstrated that IBS reduces cell proliferation in H1299 cells through apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Molecular Targets : this compound interacts with multiple molecular targets involved in cancer progression. For instance, it has been identified as a survivin inhibitor, leading to decreased expression of anti-apoptotic proteins like XIAP and subsequent activation of caspases 3 and 9 .

Anti-inflammatory and Antimicrobial Properties

This compound also exhibits significant anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : IBS has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Activity : The compound demonstrates efficacy against various pathogens, making it a candidate for developing new antimicrobial agents. Its ability to disrupt microbial membranes contributes to its effectiveness .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AnticancerInhibits proliferation in H1299 cells ,
Anti-inflammatoryReduces cytokine production,
AntimicrobialEffective against bacteria and fungi
AntioxidantModulates oxidative stress,

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Case Study on Lung Cancer :
    • A recent study investigated the effects of IBS on patients with NSCLC. The findings indicated that patients treated with IBS showed improved survival rates and reduced tumor sizes compared to control groups. The study emphasized the importance of survivin as a therapeutic target in cancer treatment .
  • Case Study on Inflammatory Diseases :
    • Another case study focused on IBS's role in managing chronic inflammatory conditions. Patients receiving treatment with this compound reported significant reductions in inflammation markers and improved quality of life metrics.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate

InChI

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3

InChI Key

BVRYLTBIGIAADD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

288 mg (1 mmole) of shikonin, 226 mg (1.1 mmole) of dicyclohexylcarbodiimide and 30 mg (0.25 mmole) of 4-dimethylaminopyridine were dissolved in 3 ml of dry dichloromethane. To the resulting solution was added 88 mg (1 mmole) of isobutanoic acid at 0° C. under nitrogen gas, and the mixture was stirred for 30 minutes and then at room temperature for further 3 hours. The resulting product was separated and purified according to the procedures as described in Example 1 to obtain 161 mg (Yield: 45%) of the title compound having the following structure as a red oil.
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step Two
Yield
45%

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